molecular formula C9H9FO2S B13181597 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13181597
M. Wt: 200.23 g/mol
InChI Key: OUGVXTVBZDSGEO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is a fluorinated aromatic ketone derivative featuring a hydroxyl group at the ortho-position and a methylsulfanyl (-SCH₃) substituent on the ethanone moiety. The compound combines electronic effects from the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9FO2S/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,11H,5H2,1H3

InChI Key

OUGVXTVBZDSGEO-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that has garnered attention in pharmaceutical research due to its promising biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A fluorinated phenyl group , which enhances metabolic stability.
  • A hydroxyl group that improves solubility and reactivity.
  • A methylsulfanyl group , contributing to its biological interactions.

The molecular formula of this compound is C9H9FO2SC_9H_9FO_2S, with a molecular weight of 188.24 g/mol .

Synthesis Methods

Several synthesis methods have been reported for this compound:

  • Fries Rearrangement : Involves the rearrangement of 4-fluorophenyl acetate with aluminum chloride to yield the compound efficiently .
  • Direct Synthesis : Utilizing amino-phenol as a raw material through double esterification followed by hydrolysis .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably:

  • A549 (lung cancer) : Demonstrated substantial inhibition of cell proliferation.
  • HeLa (cervical cancer) : Showed effective cytotoxicity with IC50 values indicating potent activity .

The presence of the fluorine atom is believed to enhance the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes.

The compound appears to modulate various biological pathways, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor growth.

These interactions suggest that the compound could serve as a lead for developing new anticancer agents, aligning with findings from similar compounds in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2-hydroxyacetophenoneFluorine and hydroxyl groupsPrecursor for various derivatives
MethylthioacetophenoneMethylthio group without fluorineLess potent biological activity
5-Fluoro-2-hydroxychalconeSimilar fluorinated structureExhibits strong antioxidant properties

The combination of both fluorine and methylsulfanyl groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound beyond anticancer activity. For instance:

  • Antimicrobial Activity : Preliminary tests indicate that it may possess antibacterial properties against certain strains, although further research is needed to quantify this effect .

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a unique structure featuring a fluorinated phenyl group and a methylsulfanyl group. It has potential biological activities, making it interesting in pharmaceutical research. The fluorine atom enhances the compound's metabolic stability and bioactivity, while the hydroxyl group contributes to its solubility and reactivity.

Applications

  • This compound exhibits significant biological activity, particularly in cancer research.
  • This compound can modulate various biological targets, highlighting its potential as a therapeutic agent and underscoring the importance of further research into its mechanisms.
  • The uniqueness of this compound lies in its combination of both fluorine and methylsulfanyl groups, which enhances its biological activity compared to other similar compounds. This arrangement allows for unique interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
  • 5′-Fluoro-2′-hydroxyacetophenone, a compound similar to this compound, has been used in the preparation of:
    • 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one
    • 3-hydroxy and 3-methoxyflavones
    • 3-hydroxy and 3-methoxy 2-styrylchromones

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2-hydroxyacetophenoneFluorine and hydroxyl groups on phenylPrecursor for various derivatives
MethylthioacetophenoneMethylthio group without fluorineLess potent biological activity
5-Fluoro-2-hydroxychalconeSimilar fluorinated structureExhibits strong antioxidant properties

Comparison with Similar Compounds

Key Observations:

Impact of Sulfur Substituents: The methylsulfanyl group in the target compound enhances lipophilicity compared to non-sulfur analogs (e.g., 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one) . Bulkier thioether groups (e.g., isopropylthio in ) may reduce solubility in polar solvents but improve membrane permeability .

Fluorine’s electron-withdrawing effect could stabilize the ketone moiety, influencing tautomerism or reactivity in nucleophilic additions .

Heterocyclic vs. Aliphatic Sulfur :

  • Thiazolylsulfanyl derivatives () exhibit distinct electronic profiles due to aromatic heterocycles, possibly enhancing bioactivity via π-π stacking interactions in biological targets .

Physicochemical Properties

While experimental data for the target compound are sparse, comparisons with analogs suggest:

  • Solubility: Higher in polar solvents (e.g., ethanol, DMSO) than non-hydroxylated derivatives due to the hydroxyl group .

Research Implications

Material Science: Methylsulfanyl groups could facilitate polymerization or coordination chemistry, similar to adamantane-based ethanones ().

Preparation Methods

Fries Rearrangement Method

  • Starting Materials: 4-Fluorophenol and acetyl chloride.
  • Catalyst: Anhydrous aluminum chloride.
  • Conditions: Initial stirring at 0°C, slow addition of acetyl chloride, followed by heating to 130°C for 2 hours.
  • Work-up: Quenching with water, extraction with ethyl acetate, concentration under reduced pressure.
  • Yield: Approximately 98.4% of 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone as a brown solid.
  • Reference Data: Molecular formula C8H7FO2, molecular weight 154.14 g/mol.

This method is favored for its high yield and straightforward execution. The aluminum chloride catalyzes the rearrangement of 4-fluorophenyl acetate (formed in situ) to the hydroxyacetophenone derivative with regioselective fluorination at the 5-position.

Alternative Routes

  • Diazotization of amino-fluorobenzoic acid derivatives followed by iodination and subsequent conversion to ethanone derivatives has been reported for related compounds, though more complex and less direct for this specific intermediate.

Introduction of the Methylsulfanyl Group to Form 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

The key functionalization step involves the incorporation of the methylsulfanyl (-SCH3) group at the ethanone side chain alpha position. Recent advances have utilized dimethyl sulfoxide (DMSO) as both a methyl and sulfur source under metal-free conditions.

Comparative Data Table of Preparation Methods

Step Method Starting Materials Key Reagents Conditions Yield Notes
1 Fries Rearrangement 4-Fluorophenol, Acetyl chloride AlCl3 0°C addition, 130°C 2h 98.4% High yield, regioselective fluorination
2 Diazotization/Iodination + Acylation 2-Amino-5-fluorobenzoic acid NaNO2, KI, SOCl2, MgCl2, Triethylamine Multi-step, 0-100°C Moderate Complex, for iodophenyl analogs
3 Methylsulfanyl Introduction 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one, DMSO Cyanuric chloride (TCT) Metal-free, mild temp Good Radical mechanism, metal-free

Research Findings and Perspectives

  • The Fries rearrangement remains the most efficient and practical method for preparing the hydroxyacetophenone intermediate with fluorine substitution.
  • The innovative use of TCT-activated DMSO for methylsulfanyl group incorporation represents a significant advance, offering a green chemistry approach without metal catalysts.
  • Mechanistic studies confirm the radical nature of the methylsulfanyl installation, providing opportunities for further reaction optimization and substrate scope expansion.
  • The synthetic route is versatile, allowing for scale-up and adaptation to related fluorinated phenolic ketones, which are valuable intermediates in medicinal chemistry.

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